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molecular formula C11H7ClN2O3S B8318143 2-Benzoylamino-4-chlorothiazole-5-carboxylic Acid

2-Benzoylamino-4-chlorothiazole-5-carboxylic Acid

Cat. No. B8318143
M. Wt: 282.70 g/mol
InChI Key: CGCYYYMQNRVMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541457B2

Procedure details

A solution of sodium chlorite (2.20 g, 19.40 mmol) and NaH2PO4 (2.32 g, 19.10 mmol) in water (10 mL) was added to a mixture of N-(4-chloro-5-formylthiazol-2-yl)benzamide (0.52 g, 1.95 mmol) in acetonitrile (20 mL), t-BuOH (20 mL) and 2-methyl-2-butene (4 mL) at 0° C. The mixture was stirred for 1 h, then extracted with chloroform, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to give the crude product in 17% yield (0.097 g), which was used for next step without purification; MS (ES+) m/z 283.3 (M+1).
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
17%

Identifiers

REACTION_CXSMILES
Cl([O-])=[O:2].[Na+].[Cl:5][C:6]1[N:7]=[C:8]([NH:13][C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[S:9][C:10]=1[CH:11]=[O:12]>O.C(#N)C.CC(O)(C)C.CC(=CC)C>[C:14]([NH:13][C:8]1[S:9][C:10]([C:11]([OH:2])=[O:12])=[C:6]([Cl:5])[N:7]=1)(=[O:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
NaH2PO4
Quantity
2.32 g
Type
reactant
Smiles
Name
Quantity
0.52 g
Type
reactant
Smiles
ClC=1N=C(SC1C=O)NC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
CC(C)=CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC=1SC(=C(N1)Cl)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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